Haloperidol Glucuronide

Descripción general

Descripción

Haloperidol glucuronide is a metabolite of haloperidol, a typical antipsychotic drug used primarily to treat schizophrenia and other psychotic disorders. Haloperidol is metabolized in the liver, where it undergoes glucuronidation to form this compound. This process enhances the solubility of haloperidol, facilitating its excretion from the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Haloperidol glucuronide is synthesized through the glucuronidation of haloperidol. This reaction typically involves the enzyme uridine diphosphate-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid from uridine diphosphate-glucuronic acid to haloperidol . The reaction conditions often include a suitable buffer system to maintain the pH and temperature optimal for enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is scaled up using bioreactors, where the reaction conditions are carefully controlled to maximize yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: Haloperidol glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved to release free haloperidol. This reaction is catalyzed by the enzyme beta-glucuronidase .

Common Reagents and Conditions:

Oxidation and Reduction: this compound can also undergo oxidation and reduction reactions, although these are less common compared to hydrolysis.

Major Products:

Hydrolysis: The major product is free haloperidol.

Oxidation and Reduction: These reactions can lead to the formation of various oxidative and reductive metabolites of haloperidol.

Aplicaciones Científicas De Investigación

Pharmacokinetics

Metabolism and Excretion

Haloperidol glucuronide plays a vital role in the metabolism of haloperidol, accounting for 50-60% of its biotransformation in humans. The major metabolic pathway for haloperidol involves glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase enzymes (UGTs) . This process is essential for the elimination of haloperidol from the body, as it enhances solubility and facilitates renal excretion.

Clinical Studies

Research has demonstrated that plasma concentrations of this compound are significantly higher than those of its parent compound and other metabolites in patients undergoing treatment . A study involving 39 psychiatric patients found a strong negative correlation between glucuronidation ratios and haloperidol dosage, indicating that higher doses may lead to decreased glucuronidation efficiency . This information is valuable for understanding individual variability in drug metabolism and optimizing dosing regimens.

Toxicology

Safety Assessments

The assessment of this compound is crucial in evaluating the safety profile of haloperidol. Toxicological studies often focus on the metabolites to determine potential side effects and adverse reactions associated with antipsychotic treatments. The presence of high levels of this compound in urine samples has been linked to improved sensitivity in drug testing, which can aid in monitoring adherence to treatment .

Drug Interaction Studies

Understanding the metabolic pathways involving this compound can also inform drug interaction studies. Since UGT enzymes are involved in the metabolism of various drugs, knowledge about how this compound is formed can help predict interactions with other medications that may inhibit or induce these enzymes.

Drug Development

New Antipsychotic Formulations

The insights gained from studying this compound can be instrumental in developing new antipsychotic drugs. By understanding the metabolic pathways and pharmacokinetics associated with haloperidol, researchers can design compounds that maintain therapeutic efficacy while minimizing side effects. For instance, targeting specific UGT isoforms could lead to formulations with improved safety profiles .

Physiologically Based Pharmacokinetic Modeling

Recent advancements include developing physiologically based pharmacokinetic models that incorporate the role of this compound. These models help predict how variations in metabolism affect drug efficacy and safety across different populations, including those with hepatic or renal impairments . Such models are essential for personalized medicine approaches.

Case Studies

-

Patient Adherence Research

A study highlighted that patients treated with haloperidol exhibited higher adherence levels when monitored through urine tests for this compound. The hydrolysis of urine samples significantly increased the detection rates of free haloperidol, suggesting that monitoring this metabolite can improve treatment compliance assessments . -

Variability in Metabolism

Another clinical investigation examined the relationship between patient demographics (such as age and genetic factors) and the metabolism of haloperidol to its glucuronides. Findings indicated significant inter-individual variability in glucuronidation capacity, which could influence treatment outcomes .

Mecanismo De Acción

Haloperidol glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite that facilitates the excretion of haloperidol from the body. Haloperidol exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This antagonism reduces the effects of excess dopamine, which is associated with psychotic symptoms .

Comparación Con Compuestos Similares

Haloperidol: The parent compound, which is a typical antipsychotic used to treat schizophrenia and other psychotic disorders.

Reduced Haloperidol: Another metabolite of haloperidol formed through the reduction of the ketone group.

Haloperidol Pyridinium: An oxidative metabolite of haloperidol.

Uniqueness: Haloperidol glucuronide is unique in that it is the primary glucuronidated metabolite of haloperidol, facilitating its excretion from the body. Unlike other metabolites, this compound is formed through a conjugation reaction, which significantly increases its water solubility .

Actividad Biológica

Haloperidol glucuronide is a significant metabolite of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. Understanding the biological activity of this compound is crucial for comprehending the pharmacokinetics and pharmacodynamics of haloperidol itself, as well as its therapeutic and side effects.

Metabolism and Formation

Haloperidol undergoes extensive metabolism in the liver, primarily through glucuronidation , which accounts for approximately 50-60% of its biotransformation. This process is facilitated by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4. Other metabolic pathways include oxidative N-dealkylation and reduction, leading to various metabolites, including reduced haloperidol and this compound .

In studies, it has been observed that this compound is one of the most prevalent metabolites found in plasma and urine after administration. Approximately 18% of a single oral dose is excreted as this compound . This high concentration indicates its potential role in the drug's overall pharmacological profile.

Pharmacological Activity

This compound itself exhibits limited pharmacological activity compared to haloperidol. However, it plays a critical role in the drug's clearance and may influence the overall therapeutic effects and side effects experienced by patients. The biological activity of this compound can be summarized as follows:

- Antagonistic Activity : While haloperidol acts primarily as a dopamine D2 receptor antagonist, this compound does not exhibit significant binding affinity to these receptors, suggesting minimal direct antipsychotic effects .

- Impact on Drug Interactions : this compound may affect the pharmacokinetics of other drugs metabolized by similar pathways, particularly those involving cytochrome P450 enzymes, although its direct inhibitory effects on these enzymes remain less characterized .

Case Studies and Research Findings

Several studies have investigated the implications of this compound in clinical settings:

- Pilot Studies on Agitation : A pilot study comparing haloperidol and fluoxetine in treating agitation showed that while both drugs were effective, they also presented higher toxicity compared to placebo. The role of haloperidol metabolites, including glucuronides, was not directly analyzed but highlights the complexity of treatment outcomes influenced by drug metabolism .

- CYP Enzyme Interaction Studies : Research has demonstrated that metabolites of haloperidol can inhibit CYP2D6 activity, a critical enzyme involved in drug metabolism. While this compound does not significantly inhibit CYP2D6, understanding its formation helps elucidate potential interactions with other medications metabolized by this pathway .

Data Table: Metabolism Pathways of Haloperidol

| Metabolic Pathway | Percentage Contribution | Key Enzymes Involved |

|---|---|---|

| Glucuronidation | 50-60% | UGT2B7, UGT2B4 |

| Reduction | ~23% | Carbonyl reductase |

| N-dealkylation | 20-30% | CYP3A4, CYP2D6 |

Propiedades

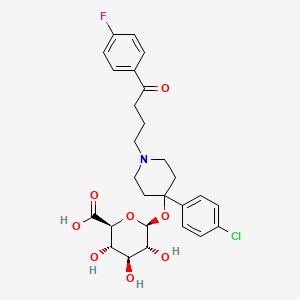

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFNO8/c28-18-7-5-17(6-8-18)27(38-26-23(34)21(32)22(33)24(37-26)25(35)36)11-14-30(15-12-27)13-1-2-20(31)16-3-9-19(29)10-4-16/h3-10,21-24,26,32-34H,1-2,11-15H2,(H,35,36)/t21-,22-,23+,24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNLYKVTHNLKNZ-AMWBNRJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747874 | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100442-88-4 | |

| Record name | Haloperidol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100442884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOPERIDOL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W53FP2YJV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary metabolic pathway of Haloperidol in humans, and how does this impact its concentration in the body?

A: Research indicates that glucuronidation, specifically the conversion of Haloperidol to Haloperidol Glucuronide, is the major metabolic pathway for Haloperidol in humans []. This process significantly influences the steady-state plasma concentrations of Haloperidol, meaning it plays a key role in how much active drug remains available in the bloodstream [].

Q2: How do the metabolic pathways of glucuronidation and reduction contribute to the individual variability observed in Haloperidol metabolism?

A: Studies show a negative correlation between Haloperidol dosage and the ratio of total glucuronide to non-glucuronidated forms of the drug []. This suggests that individuals with higher glucuronidation capacity may require higher doses to achieve therapeutic concentrations of Haloperidol []. Conversely, a positive correlation was observed between the Haloperidol dose and the ratio of reduced Haloperidol to Haloperidol, indicating that reduction might play a role in counteracting the effects of increased dosage []. These findings highlight the complex interplay of metabolic pathways in determining individual responses to Haloperidol treatment [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.